![molecular formula C17H16Cl2N2O3S B3126813 N-allyl-2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide CAS No. 337922-03-9](/img/structure/B3126813.png)
N-allyl-2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide
Vue d'ensemble
Description
N-allyl-2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide is a useful research compound. Its molecular formula is C17H16Cl2N2O3S and its molecular weight is 399.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural and Molecular Analysis
N-allyl-2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide and its structural analogs have been the subject of various studies focusing on their molecular structure and bonding patterns. For instance, the molecular structure of certain chloro-substituted phenyl acetamide compounds has been analyzed, revealing specifics about bond parameters and molecular chains through N—H⋯O hydrogen bonding, which is a common feature in this class of compounds (Gowda et al., 2007).
Pharmacological Applications
While direct studies on this compound are limited, research on similar compounds provides insights into potential pharmacological applications. Notably, anilidoquinoline derivatives have demonstrated antiviral and antiapoptotic effects in vitro, specifically against Japanese encephalitis, indicating potential therapeutic applications of related compounds (Ghosh et al., 2008).
Antimicrobial Potential
Compounds structurally related to this compound have shown antimicrobial activity. For instance, certain acetamide derivatives have demonstrated antibacterial potential against various bacterial strains, highlighting the antimicrobial relevance of this chemical framework (Abbasi et al., 2020). Additionally, some novel sulfonamide derivatives, using chloro-substituted acetamides as intermediates, exhibited cytotoxic activity against specific cancer cell lines, suggesting their utility in cancer research (Ghorab et al., 2015).
Chemical Synthesis and Characterization
The compound and its analogs have been involved in studies regarding their synthesis and characterization. Research has focused on synthesizing new compounds using chloro-substituted acetamides as key intermediates and exploring their chemical structures through various spectroscopic methods. These studies contribute to a deeper understanding of the chemical properties and potential applications of these compounds (Iqbal et al., 2017).
Propriétés
IUPAC Name |
2-(4-chloro-N-(4-chlorophenyl)sulfonylanilino)-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3S/c1-2-11-20-17(22)12-21(15-7-3-13(18)4-8-15)25(23,24)16-9-5-14(19)6-10-16/h2-10H,1,11-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDMGJMDQRAABD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401142308 | |
| Record name | 2-[(4-Chlorophenyl)[(4-chlorophenyl)sulfonyl]amino]-N-2-propen-1-ylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401142308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337922-03-9 | |
| Record name | 2-[(4-Chlorophenyl)[(4-chlorophenyl)sulfonyl]amino]-N-2-propen-1-ylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=337922-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Chlorophenyl)[(4-chlorophenyl)sulfonyl]amino]-N-2-propen-1-ylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401142308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


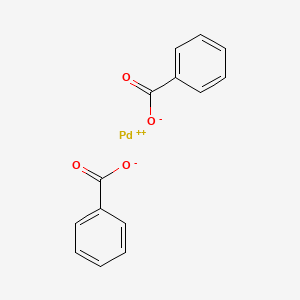
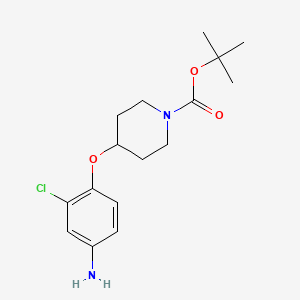
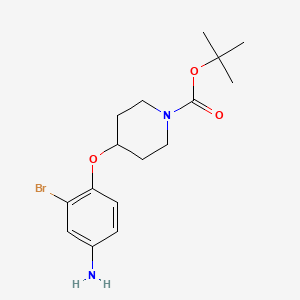

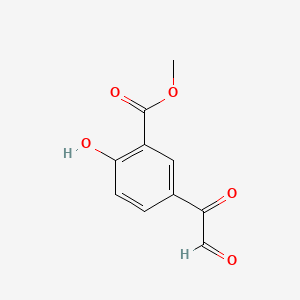
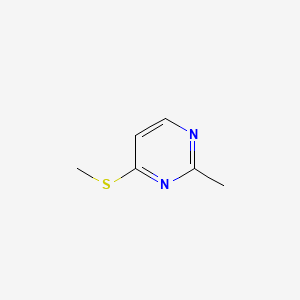
![ethyl (E)-3-(tert-butylcarbamoylamino)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]prop-2-enoate](/img/structure/B3126782.png)
![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-{[methoxy(methyl)amino]methylene}malonamide](/img/structure/B3126792.png)
![2-{[methoxy(methyl)amino]methylidene}-N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide](/img/structure/B3126796.png)
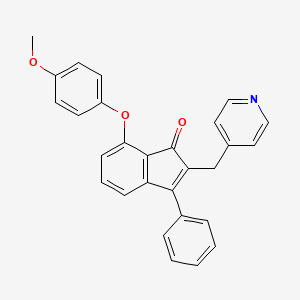
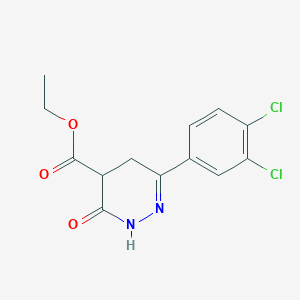
![N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-2-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide](/img/structure/B3126818.png)
![N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B3126820.png)
![3-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]propanamide](/img/structure/B3126822.png)
